2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that combines an indole moiety with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-allyl-1H-indole-2-carboxylic acid hydrazide with acetic anhydride, leading to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole or oxadiazole derivatives.
Substitution: Formation of substituted indole or oxadiazole derivatives.
Scientific Research Applications
2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation of specific receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-allyl-1H-indol-2-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(1-allyl-1H-indol-2-yl)-5-chloro-1,3,4-oxadiazole
- 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-thiadiazole
Uniqueness
2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to its specific combination of an indole and an oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the allyl group further enhances its reactivity and potential for modification, making it a versatile compound for various applications .
Biological Activity
The compound 2-(1-allyl-1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole is a novel oxadiazole derivative featuring an indole moiety, which has garnered interest due to its potential biological activities. This article explores the biological activities associated with this compound, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological activities supported by research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O with a molecular weight of approximately 228.25 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study conducted on various substituted oxadiazoles demonstrated that compounds similar to this compound exhibited potent antibacterial and antifungal activities against a range of pathogens.
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 25 |
Candida albicans | 20 | 30 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 18 |
The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .
Immunomodulatory Effects
In addition to its antimicrobial and cytotoxic properties, preliminary studies suggest that this compound may also possess immunomodulatory effects. It has been shown to enhance the proliferation of lymphocytes and increase the production of cytokines in vitro. This activity indicates potential applications in immune-related disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of indole-based oxadiazoles:
- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazoles against multi-drug resistant strains of bacteria. The results indicated that compounds similar to this compound displayed superior activity compared to traditional antibiotics .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound in different cancer cell lines. The findings suggested that it could potentially serve as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
2-methyl-5-(1-prop-2-enylindol-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-3-8-17-12-7-5-4-6-11(12)9-13(17)14-16-15-10(2)18-14/h3-7,9H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAUBHVNHBCOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.